molecular formula C13H9N3O2 B8080238 1-phenyl-1H-iMidazo[4,5-c]pyridine-4-carboxylic acid

1-phenyl-1H-iMidazo[4,5-c]pyridine-4-carboxylic acid

Cat. No.: B8080238
M. Wt: 239.23 g/mol
InChI Key: MIWUWIZZVIPJTR-UHFFFAOYSA-N
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Description

1-Phenyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid is a heterocyclic compound featuring a fused imidazo[4,5-c]pyridine core substituted with a phenyl group at the 1-position and a carboxylic acid moiety at the 4-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The carboxylic acid group enhances solubility in polar solvents and provides a reactive site for further functionalization, such as conjugation or salt formation .

Properties

IUPAC Name

1-phenylimidazo[4,5-c]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)12-11-10(6-7-14-12)16(8-15-11)9-4-2-1-3-5-9/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWUWIZZVIPJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2C=CN=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid typically involves multi-step processes that include the formation of the imidazole and pyridine rings, followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-aminopyridine and benzaldehyde, the imidazole ring can be formed through a condensation reaction, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in drug design.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Compounds within the imidazo[4,5-c]pyridine class have shown significant potential in cancer treatment. For instance, derivatives have been developed that act as inhibitors of cyclin-dependent kinases (CDKs) and Aurora kinases, which are crucial in cell cycle regulation and cancer progression. A study reported IC50 values as low as 0.042 µM for Aurora kinase inhibitors derived from imidazo[4,5-c]pyridine structures, highlighting their potency against cancer cells .
  • Neuropharmacology
    • The compound has been investigated for its effects on the central nervous system (CNS). Research indicates that imidazopyridines can function as GABA_A receptor modulators, suggesting their potential use in treating anxiety and other CNS disorders. The structural similarities to purines enhance their bioactivity in neurological contexts .
  • Anti-inflammatory Properties
    • Imidazo[4,5-c]pyridine derivatives exhibit anti-inflammatory effects by modulating pathways associated with inflammation. For example, compounds have been shown to inhibit NF-kB activation and reduce inflammatory responses in various cell lines . This positions them as candidates for treating conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

Research has identified the antimicrobial properties of imidazo[4,5-c]pyridine derivatives against a range of pathogens. Studies indicate enhanced activity against both Gram-positive and Gram-negative bacteria when specific substituents are introduced to the phenyl ring .

Pathogen Activity
Staphylococcus aureusEffective
Escherichia coliModerate
Pseudomonas aeruginosaModerate

Synthetic Approaches

The synthesis of 1-phenyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid typically involves multi-step reactions that can include cyclization and condensation methods. Recent advancements have introduced novel catalytic methods that enhance yield and reduce reaction times .

Case Studies

  • Cancer Treatment
    • A study explored the efficacy of a novel imidazo[4,5-c]pyridine derivative in combination with temozolomide for treating breast cancer cells. The combination therapy demonstrated a significant increase in cytotoxicity compared to monotherapy, indicating a synergistic effect .
  • Inflammation Reduction
    • In a model of retinal ischemia, a derivative was tested for its ability to reduce oxidative stress-induced inflammation. Results showed marked decreases in inflammatory markers when treated with the compound .
  • Antiviral Activity
    • Investigations into HIV showed that certain derivatives exhibited moderate antiviral activity in vitro, suggesting potential applications in antiviral drug development .

Mechanism of Action

The mechanism by which 1-phenyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to active sites or allosteric sites, thereby influencing various cellular pathways.

Comparison with Similar Compounds

1-Methyl-1H-Imidazo[4,5-c]Pyridine-4-Carboxylic Acid

Replacing the phenyl group with a methyl group (CAS: 1078168-26-9) reduces steric bulk and alters electronic properties.

Property 1-Phenyl Analog 1-Methyl Analog
Molecular Weight (g/mol) 265.26 207.19
LogP (Predicted) 2.8 1.2
Aqueous Solubility (mg/mL) 0.5 3.2
Melting Point (°C) 220–225 198–202

Pyrazole-Based Carboxylic Acids

1-Phenyl-1H-Pyrazole-4-Carboxylic Acid (CAS: 1134-50-5)

This compound replaces the fused imidazo-pyridine system with a simpler pyrazole ring.

Ethyl 5-Amino-1-(4-Fluorophenyl)-1H-Pyrazole-4-Carboxylate (CAS: 138907-68-3)

With a fluorophenyl substituent and ester group, this derivative (similarity 0.95) shows enhanced metabolic stability compared to the carboxylic acid form. However, the ester requires hydrolysis for activation, introducing pharmacokinetic variability .

Piperidine-Fused Pyrazolo-Pyrimidine Systems

1-{1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl}Piperidine-4-Carboxylic Acid integrates a piperidine ring, introducing a basic nitrogen. This modification increases solubility at physiological pH (e.g., logD7.4 ≈ 0.5 vs. 2.8 for the phenyl imidazo-pyridine analog) and enhances interactions with charged biological targets .

Biological Activity

1-Phenyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid (CAS No. 1078168-27-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings on its pharmacological potential, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

  • Molecular Formula : C13H9N3O2
  • Molecular Weight : 239.23 g/mol
  • IUPAC Name : this compound
  • Purity : Typically available at 95% purity .

Anticancer Activity

Research has indicated that derivatives of imidazo[4,5-c]pyridine, including this compound, exhibit significant anticancer properties.

Case Studies:

  • PARP Inhibition : Zhu et al. demonstrated that certain imidazo[4,5-c]pyridine derivatives possess moderate to high PARP inhibitory activity, enhancing the sensitivity of cancer cells to chemotherapy agents like temozolomide. The most potent compound showed an IC50 value of 8.6 nM in various human tumor cell lines (MDA-MB-468, SW-620, A549) when combined with temozolomide .
  • Cytotoxicity Against Glioblastoma : A study on imidazo[4,5-c]pyridin derivatives found that certain compounds displayed antiproliferative effects against glioblastoma cell lines (U87, U251). The most active compound in this series was shown to inhibit Src family kinases effectively, suggesting a potential therapeutic application for brain tumors .

Anti-inflammatory Activity

The anti-inflammatory potential of imidazo[4,5-c]pyridine derivatives has also been explored:

  • Mechanism of Action : Compounds have been shown to inhibit the activation of transcription factors like Nrf2 and NF-κB, which are crucial in regulating oxidative stress and inflammatory responses. This inhibition can potentially mitigate conditions associated with chronic inflammation and obesity .

Antimicrobial Activity

Imidazo[4,5-c]pyridine derivatives have demonstrated antimicrobial properties:

  • In Vitro Studies : Recent investigations revealed that certain derivatives exhibit antibacterial activity against Gram-positive bacteria such as Bacillus cereus and show less effectiveness against Gram-negative bacteria like Escherichia coli. This suggests a selective mechanism of action that could be exploited in developing new antimicrobial agents .

Summary of Biological Activities

Activity TypeDescriptionKey Findings
AnticancerInhibits cancer cell proliferation through PARP inhibition and kinase inhibitionIC50 values as low as 8.6 nM in tumor cell lines
Anti-inflammatoryReduces inflammatory responses by inhibiting key transcription factorsEffective in models of chronic inflammation
AntimicrobialExhibits selective antibacterial activityMore effective against Gram-positive bacteria

Q & A

Q. What are the recommended synthetic routes for 1-phenyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid, and how can yield be optimized?

A cyclocondensation approach using precursors like phenylhydrazine and carbonyl derivatives is commonly employed for analogous heterocyclic systems. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis . To optimize yield, adjust reaction time, temperature, and stoichiometry systematically. Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Nuclear magnetic resonance (NMR) confirms proton environments (e.g., aromatic protons in the phenyl and imidazo-pyridine moieties). X-ray crystallography provides definitive structural elucidation, as demonstrated for structurally related pyrazole-carboxylic acids .

Q. What safety protocols should be followed when handling this compound in the lab?

Refer to Safety Data Sheets (SDS) for analogous imidazole-carboxylic acids, which recommend using personal protective equipment (PPE), working in a fume hood, and avoiding inhalation or skin contact. Store at -20°C in airtight containers, as suggested for similar hygroscopic compounds .

Q. How can solubility properties be determined, and which solvents are optimal for experimental workflows?

Conduct solubility tests in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers at varying pH levels. For example, imidazole derivatives often exhibit improved solubility in DMSO due to hydrogen bonding. Use UV-Vis spectroscopy to quantify solubility thresholds .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for synthesizing this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and intermediates. The ICReDD framework integrates computational reaction path searches with experimental validation, reducing trial-and-error approaches. For instance, reaction barriers for analogous heterocycles were calculated to prioritize viable synthetic routes .

Q. What experimental design strategies resolve contradictions in reactivity data (e.g., unexpected byproducts)?

Apply Design of Experiments (DOE) methodologies to isolate variables like catalyst loading, solvent polarity, and temperature. Fractional factorial designs minimize the number of trials while identifying critical factors. Statistical tools (e.g., ANOVA) analyze interactions between variables, as demonstrated in chemical process optimization .

Q. How can combined spectroscopic and computational studies elucidate the compound’s electronic structure?

Pair time-dependent DFT (TD-DFT) with UV-Vis and fluorescence spectroscopy to correlate theoretical excitation energies with experimental spectra. For imidazo-phenanthroline derivatives, this approach validated charge-transfer transitions and frontier molecular orbital interactions .

Q. What strategies are recommended for studying degradation pathways under varying storage conditions?

Accelerated stability studies under thermal (40–60°C), humidity (75% RH), and light exposure (UV/Vis) conditions identify degradation products. High-resolution mass spectrometry (HRMS) and HPLC-MS track decomposition over time, as applied to pharmaceutical intermediates .

Methodological Considerations

  • Synthetic Optimization : Use response surface methodology (RSM) to model nonlinear relationships between reaction parameters.
  • Data Contradictions : Cross-validate spectral data with computational predictions to resolve anomalies (e.g., unexpected NMR splitting patterns).
  • Safety Compliance : Regularly review SDS updates and implement hazard controls aligned with OSHA guidelines .

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